REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([CH2:11]CNC(CCC(O)=O)=O)[C:4]2=[CH:3][CH:2]=1.[N+](C1C=C([N+]([O-])=O)C2C3C(=CC([N+]([O-])=O)=CC=3)C(=O)C=2C=1)([O-])=O>>[CH3:3][CH2:2][CH2:1][CH2:6][CH2:5][CH2:7][CH2:8][CH2:9][CH:10]([CH3:4])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)CCC(=O)O
|
Name
|
layer 13
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=2C(C3=CC(=CC=C3C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)CCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CCCCCCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([CH2:11]CNC(CCC(O)=O)=O)[C:4]2=[CH:3][CH:2]=1.[N+](C1C=C([N+]([O-])=O)C2C3C(=CC([N+]([O-])=O)=CC=3)C(=O)C=2C=1)([O-])=O>>[CH3:3][CH2:2][CH2:1][CH2:6][CH2:5][CH2:7][CH2:8][CH2:9][CH:10]([CH3:4])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)CCC(=O)O
|
Name
|
layer 13
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=2C(C3=CC(=CC=C3C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)CCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CCCCCCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([CH2:11]CNC(CCC(O)=O)=O)[C:4]2=[CH:3][CH:2]=1.[N+](C1C=C([N+]([O-])=O)C2C3C(=CC([N+]([O-])=O)=CC=3)C(=O)C=2C=1)([O-])=O>>[CH3:3][CH2:2][CH2:1][CH2:6][CH2:5][CH2:7][CH2:8][CH2:9][CH:10]([CH3:4])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)CCC(=O)O
|
Name
|
layer 13
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=2C(C3=CC(=CC=C3C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)CCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CCCCCCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |